
Cyclohexanamine, N-(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-Butyl)cyclohexanamine is an organic compound with the molecular formula C10H21N It is a secondary amine where the nitrogen atom is bonded to a cyclohexane ring and a sec-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(sec-Butyl)cyclohexanamine can be synthesized through several methods. One common method involves the reductive amination of cyclohexanone with sec-butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .
Industrial Production Methods
In industrial settings, N-(sec-Butyl)cyclohexanamine can be produced by the hydrogenation of aniline in the presence of cobalt or nickel-based catalysts. This method involves the complete hydrogenation of aniline to form cyclohexylamine, which is then alkylated with sec-butyl halides .
Análisis De Reacciones Químicas
Types of Reactions
N-(sec-Butyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: N-(sec-Butyl)cyclohexanamine can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: N-(sec-Butyl)cyclohexanamine N-oxide.
Reduction: Cyclohexylamine and sec-butylamine.
Substitution: Various substituted cyclohexanamines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(sec-Butyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism by which N-(sec-Butyl)cyclohexanamine exerts its effects involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and interact with electrophilic centers in biological molecules. This interaction can lead to changes in the structure and function of these molecules, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A primary amine with a similar cyclohexane structure.
N-Butylcyclohexanamine: Similar to N-(sec-Butyl)cyclohexanamine but with a butyl group instead of a sec-butyl group.
4,4′-Methylenebis(N-sec-butylcyclohexanamine): A compound with two N-(sec-Butyl)cyclohexanamine units linked by a methylene bridge.
Uniqueness
N-(sec-Butyl)cyclohexanamine is unique due to its specific sec-butyl substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
42966-62-1 |
|---|---|
Fórmula molecular |
C10H21N |
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
N-butan-2-ylcyclohexanamine |
InChI |
InChI=1S/C10H21N/c1-3-9(2)11-10-7-5-4-6-8-10/h9-11H,3-8H2,1-2H3 |
Clave InChI |
AAIPSHDQMADPTO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


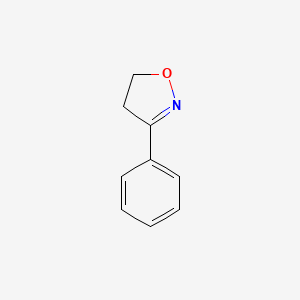
![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)

![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)
![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)
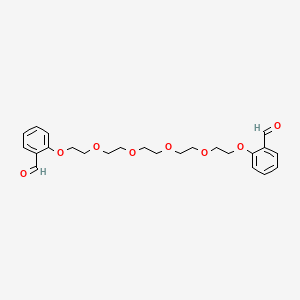
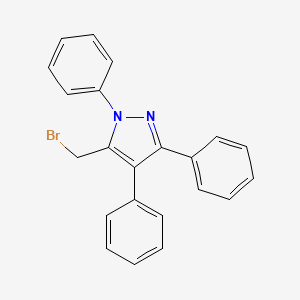
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)
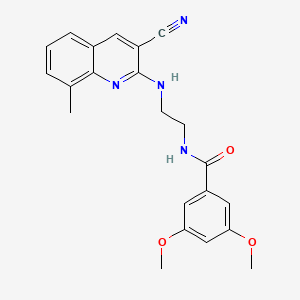
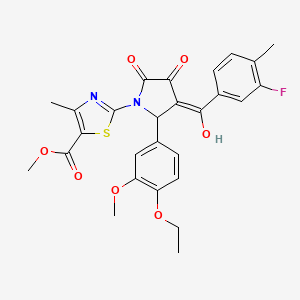
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)
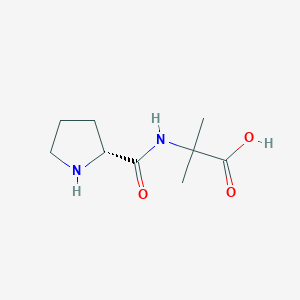
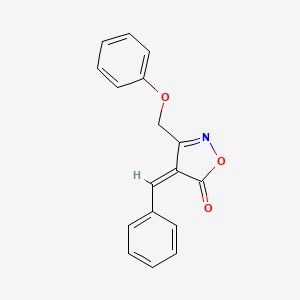
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)
